molecular formula C7H15NO B2392269 2-(Aminomethyl)-2-methylpent-4-en-1-ol CAS No. 2359895-71-7

2-(Aminomethyl)-2-methylpent-4-en-1-ol

Cat. No.: B2392269
CAS No.: 2359895-71-7
M. Wt: 129.203
InChI Key: KJKTYLFVKVCACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2-methylpent-4-en-1-ol is an organic compound with a unique structure that includes both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methylpent-4-en-1-ol, followed by amination. The hydroboration step typically uses borane (BH3) as a reagent, which adds across the double bond in an anti-Markovnikov manner. The subsequent oxidation step converts the borane intermediate into an alcohol using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Finally, the amination step introduces the amine group, often using reagents like ammonia (NH3) or an amine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylpent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Various substituted amines and alcohols

Scientific Research Applications

2-(Aminomethyl)-2-methylpent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylpent-4-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its amine and alcohol functional groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

2-(Aminomethyl)-2-methylpent-4-en-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(aminomethyl)-2-methylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-4-7(2,5-8)6-9/h3,9H,1,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKTYLFVKVCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.